molecular formula C6H6N2O2S B12652537 3-methyl-5-nitro-1H-pyridine-2-thione CAS No. 6960-21-0

3-methyl-5-nitro-1H-pyridine-2-thione

Katalognummer: B12652537
CAS-Nummer: 6960-21-0
Molekulargewicht: 170.19 g/mol
InChI-Schlüssel: WSUARRZTEVVMMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 69796 typically involves the nitration of 3-methyl-2-pyridinethiol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the 5-position of the pyridine ring. The nitration process generally requires the use of concentrated nitric acid and sulfuric acid as reagents, with the reaction being conducted at low temperatures to prevent over-nitration and decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of NSC 69796 follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity NSC 69796 suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 69796 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often requiring basic conditions to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of NSC 69796 involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its biological activity.

Vergleich Mit ähnlichen Verbindungen

NSC 69796 can be compared with other nitro-substituted pyridine derivatives:

    3-methyl-2-nitropyridine: Similar structure but lacks the thiol group, resulting in different reactivity and applications.

    5-nitro-2-pyridinethiol:

    2-amino-5-nitropyridine: Contains an amino group instead of a thiol group, leading to different biological activities.

Eigenschaften

CAS-Nummer

6960-21-0

Molekularformel

C6H6N2O2S

Molekulargewicht

170.19 g/mol

IUPAC-Name

3-methyl-5-nitro-1H-pyridine-2-thione

InChI

InChI=1S/C6H6N2O2S/c1-4-2-5(8(9)10)3-7-6(4)11/h2-3H,1H3,(H,7,11)

InChI-Schlüssel

WSUARRZTEVVMMQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CNC1=S)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.